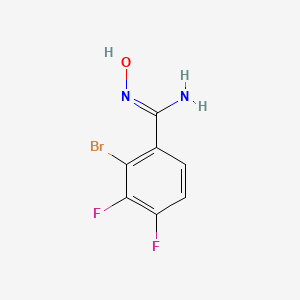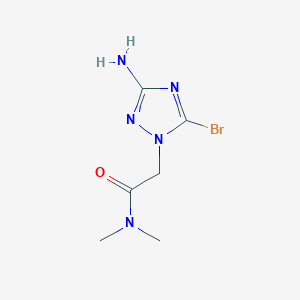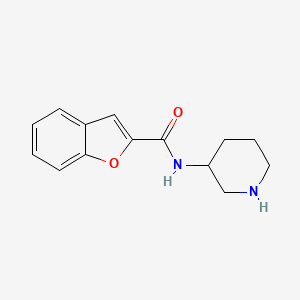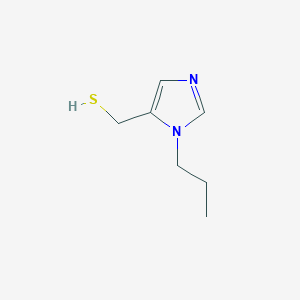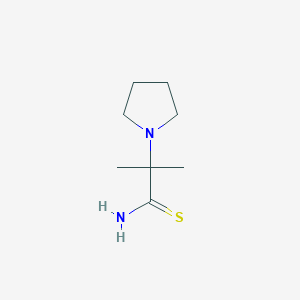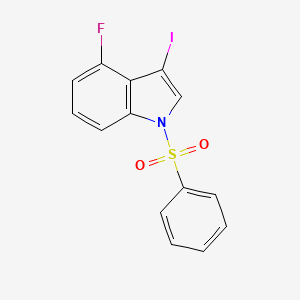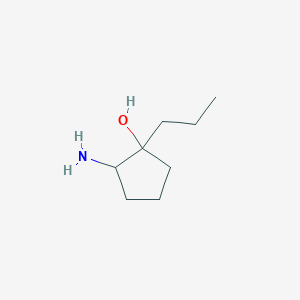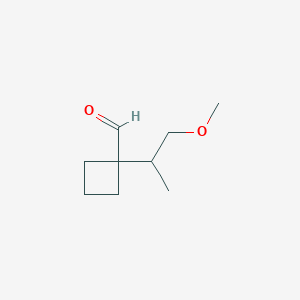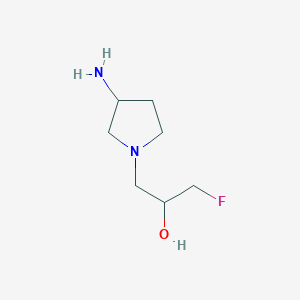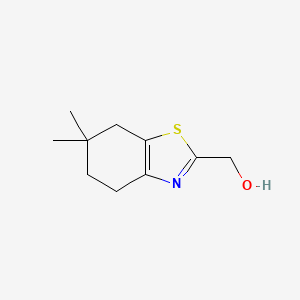
3-(1,1-Difluoroethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1-Difluoroethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in its structure significantly influences its reactivity and biological activity, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nickel-catalyzed difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride . This reaction proceeds under mild conditions and provides a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoroethylation reactions using cost-effective and readily available reagents such as 1,1-difluoroethyl chloride. The process is optimized to ensure high efficiency and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Difluoroethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethylated ketones, while substitution reactions can produce a wide range of functionalized pyrazole derivatives.
Scientific Research Applications
3-(1,1-Difluoroethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool for studying biological processes and interactions.
Medicine: Its potential as a drug candidate is being explored due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism by which 3-(1,1-Difluoroethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine exerts its effects involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoroethylated aromatics: These compounds share the difluoroethyl group and exhibit similar reactivity and biological activity.
Difluoromethylated compounds: These compounds contain the CF2H group and are used in similar applications.
Uniqueness
3-(1,1-Difluoroethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13F2N3 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
5-(1,1-difluoroethyl)-4-ethyl-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C8H13F2N3/c1-4-5-6(8(2,9)10)12-13(3)7(5)11/h4,11H2,1-3H3 |
InChI Key |
IERLLAHYMUBECR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C(C)(F)F)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


